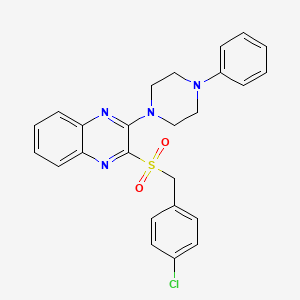
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone, also known as DFHO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFHO is a synthetic compound that is created through a specific synthesis method, which will be discussed in This paper aims to provide an overview of DFHO, its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Tao Chen et al. (2011) discussed the synthesis of indol-3-yl-5-oxo-1,4,5,6,7,8-hexahydroquinoline and indol-3-yl-1,4-dihydropyridine derivatives, highlighting a methodology for constructing 1,4-dihydropyridine scaffold-containing indole fragments. This approach emphasized atom-economy and simplicity in work-up and purification (Chen et al., 2011).
Antimicrobial and Cytotoxicity Studies
- Selvam Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives, which were tested for their in vitro activity against Mycobacterium tuberculosis. Some compounds showed significant activity, and their cytotoxic effects against mouse fibroblasts were also evaluated, showing no toxic effects at certain concentrations (Chitra et al., 2011).
Applications in Organic Synthesis
- M. Alsharif et al. (2021) highlighted the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. This study provides insight into the diverse applications of DDQ in organic synthesis, which may be relevant to compounds like 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone (Alsharif et al., 2021).
DFT Calculations and Spectral Studies
- S. A. Halim and M. Ibrahim (2017) conducted Density Functional Theory (DFT) calculations to investigate the equilibrium geometry of novel compounds related to the target molecule. Their study included calculations of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and HOMO–LUMO gap, which are critical for understanding the electronic properties of such compounds (Halim & Ibrahim, 2017).
Mecanismo De Acción
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O/c27-22-13-11-19(12-14-22)17-28-18-21(23-8-2-4-10-25(23)28)16-26(30)29-15-5-7-20-6-1-3-9-24(20)29/h1-4,6,8-14,18H,5,7,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXQPCPTIVNFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2576337.png)

![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)

![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)




![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)